molecular formula C20H21N3OS B15119980 1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide

1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide

Cat. No.: B15119980
M. Wt: 351.5 g/mol
InChI Key: DWRCWGAEUSORLF-UHFFFAOYSA-N
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Description

1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienoisoquinoline core, which is a fused ring system containing both thiophene and isoquinoline moieties, along with an amino group, a benzyl group, and a carboxamide group.

Preparation Methods

The synthesis of 1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the formation of the thienoisoquinoline core through a multi-step process involving the condensation of thiophene derivatives with isoquinoline precursors.

Chemical Reactions Analysis

1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Amidation: The carboxamide group can be modified through amidation reactions using various amines and coupling agents.

Scientific Research Applications

1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

1-amino-N-benzyl-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C20H21N3OS/c1-12-14-9-5-6-10-15(14)16-17(21)18(25-20(16)23-12)19(24)22-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11,21H2,1H3,(H,22,24)

InChI Key

DWRCWGAEUSORLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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